3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone
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Overview
Description
3-methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Analgesic Activity
3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives have demonstrated significant analgesic activities. These compounds, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, were synthesized and evaluated for their in vitro analgesic activity using acetic acid-induced writhing in mice. They exhibited significant analgesic effects, outperforming standard analgesic drugs in some cases (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
Some derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone have been found to possess hypolipidemic activities. Compounds with specific substitutions on the quinazolinone ring system showed promising results in lowering triglyceride and total cholesterol levels (Y. Kurogi et al., 1996).
Antioxidant Properties
2-Substituted quinazolin-4(3H)-ones, a category to which 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone belongs, have been synthesized and evaluated for their antioxidant properties. The presence of hydroxyl groups in addition to the methoxy substituent enhances the antioxidant activity of these compounds (Janez Mravljak et al., 2021).
Pharmacological Characterization
Cytotoxicity in Cancer Research
Certain 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone derivatives, like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), have been investigated for their cytotoxicity against various cancer cell lines, showing significant effects particularly against human monocytic leukemia cells (M. Hour et al., 2007).
Anticonvulsant Activity
These compounds have also been evaluated for their anticonvulsant activity. Some derivatives demonstrated promising activity against seizures induced by specific agents in mice, combined with relatively low neurotoxicity (J. F. Wolfe et al., 1990).
Anti-inflammatory and Antimicrobial Activity
Certain derivatives of 3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone exhibited significant anti-inflammatory and antimicrobial activities. Some compounds were particularly effective against both Gram-positive and Gram-negative bacteria (S. Laddha et al., 2006).
properties
Product Name |
3-Methoxy-2-(3-pyridinylmethylthio)-4-quinazolinone |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-methoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-20-18-14(19)12-6-2-3-7-13(12)17-15(18)21-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3 |
InChI Key |
ZNSQCCUWJYPCOB-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2N=C1SCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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